molecular formula C5H6F3NO2S B12214427 2-(Trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid

2-(Trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B12214427
M. Wt: 201.17 g/mol
InChI Key: WJKBKOHUPXFCJI-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound containing a thiazolidine ring substituted with a trifluoromethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of a thiazolidine derivative with a trifluoromethylating agent. One common method includes the use of trifluoromethyl iodide in the presence of a base such as sodium hydride, followed by carboxylation using carbon dioxide under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidine derivatives with reduced functional groups.

    Substitution: Formation of substituted thiazolidine derivatives.

Scientific Research Applications

2-(Trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to modulate biological pathways.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)isonicotinic acid
  • Trifluoromethanesulfonic acid
  • 2-(Trifluoromethyl)benzoic acid

Comparison: 2-(Trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid is unique due to its thiazolidine ring structure, which imparts distinct chemical properties compared to other trifluoromethyl-substituted compounds. The presence of the thiazolidine ring can influence the compound’s reactivity and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C5H6F3NO2S

Molecular Weight

201.17 g/mol

IUPAC Name

2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C5H6F3NO2S/c6-5(7,8)4-9-2(1-12-4)3(10)11/h2,4,9H,1H2,(H,10,11)

InChI Key

WJKBKOHUPXFCJI-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(S1)C(F)(F)F)C(=O)O

Origin of Product

United States

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